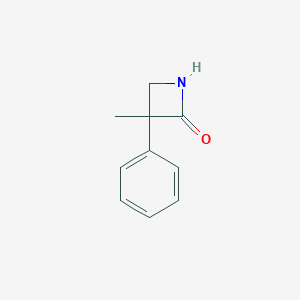

3-Methyl-3-phenylazetidin-2-one

Description

Properties

IUPAC Name |

3-methyl-3-phenylazetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-10(7-11-9(10)12)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWRSXKVUCBPVLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50936683 | |

| Record name | 3-Methyl-3-phenyl-3,4-dihydroazet-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50936683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1623-64-9 | |

| Record name | 2-Azetidinone, 3-methyl-3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001623649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-3-phenyl-3,4-dihydroazet-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50936683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemical Synthesis

Synthesis Methods:

The synthesis of 3-Methyl-3-phenylazetidin-2-one typically involves several methodologies, including:

- One-Pot Synthesis : Utilizing N,N-dimethylaminobenzaldehyde and substituted aromatic amines in the presence of zeolite catalysts under microwave irradiation has proven effective for rapid synthesis .

- Glycosylation Reactions : The compound can be subjected to glycosylation to enhance its biological activity. For instance, iodine-catalyzed α-glycosylation reactions have been employed to create various derivatives with improved properties .

Biological Activities

Anticancer Properties:

Research has highlighted the potential of this compound and its derivatives as anticancer agents. A notable study demonstrated that certain azetidinone derivatives exhibited significant antiproliferative effects against breast cancer cells (MCF-7), with IC50 values comparable to established chemotherapeutics . The mechanism involved inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

Antimicrobial Activity:

Various studies have reported the antimicrobial properties of this compound derivatives. For example:

- Compounds with electron-withdrawing groups (EWGs) showed enhanced antifungal activity against pathogens like Aspergillus niger .

- Antibacterial activity was also noted against Klebsiella pneumoniae, indicating its broad-spectrum potential .

Case Study 1: Anticancer Efficacy

A series of substituted azetidinones were synthesized and tested for their anticancer efficacy. The study revealed that compounds containing specific substituents at the para position exhibited remarkable activity against MCF-7 cells. This was attributed to their ability to disrupt microtubule dynamics, a critical target in cancer therapy .

Case Study 2: Antimicrobial Properties

In another investigation, the synthesized derivatives were assessed for their antimicrobial efficacy against various bacterial strains. The results indicated that compounds with halogen substitutions displayed enhanced activity, making them promising candidates for further development as antimicrobial agents .

Table 1: Summary of Biological Activities

| Compound | Activity Type | Target Organism | IC50 / Activity Level |

|---|---|---|---|

| AZ-19 | Antifungal | Aspergillus niger | High |

| AZ-20 | Antibacterial | Klebsiella pneumoniae | Moderate |

| 7s | Anticancer | MCF-7 Cells | 8 nM |

Table 2: Synthesis Methods Overview

Comparison with Similar Compounds

Comparison with Structurally Similar Azetidin-2-one Derivatives

Substituent Effects on the Azetidinone Ring

The position and nature of substituents on the azetidinone ring critically affect reactivity, stability, and biological activity.

Key Findings :

- Aromatic Substituents : Methoxy (electron-donating) and fluoro (electron-withdrawing) groups on aryl rings influence electronic properties and binding interactions. For example, the methoxy group in compound 21 enhances solubility, while the fluorophenyl group in 44 improves metabolic stability .

- Sulfur-Containing Derivatives : Sulfonyl groups (e.g., 44 ) increase polarity and may enhance binding to targets like kinases or proteases .

Spectroscopic and Physicochemical Data

Comparative spectroscopic data highlight structural differences:

Preparation Methods

Nickel-Catalyzed Intramolecular C–H Alkylation

The nickel-catalyzed intramolecular C–H alkylation represents a frontier in β-lactam synthesis, offering atom-economical access to 3-methyl-3-phenylazetidin-2-one. A landmark study demonstrated the use of Ni(cod)₂ (5 mol%) and N-heterocyclic carbene ligands (e.g., IMes) to facilitate cyclization of alkenyl-substituted precursors . Under optimized conditions (MeCN–H₂O co-solvent, room temperature, 12 hours), the reaction achieved a 66% isolated yield of this compound .

The mechanism proceeds via oxidative addition of the substrate to Ni(0), forming a carbene-Ni-alkyl intermediate. Subsequent intramolecular C–H insertion and reductive elimination yield the β-lactam ring . Steric and electronic modulation of ligands significantly influences regioselectivity. For instance, bulky ligands like IPr favor endo-cyclization, while smaller ligands promote exo-pathways . This method’s scalability is limited by catalyst loading, though solvent recycling and flow reactor adaptations show promise for industrial translation.

Telescopic One-Pot Synthesis Using Amines

A telescopic one-pot strategy streamlines β-lactam formation by integrating imine formation and cyclization steps. In this approach, a mixture of aniline derivatives and methyl vinyl ketone undergoes condensation in dry methylene chloride at 0°C, followed by addition of chloroacetyl chloride and triethylamine . After 14 hours at room temperature, the crude product is purified via recrystallization (methanol), yielding 60–65% of azetidin-2-one derivatives .

Key to this method is the dual role of triethylamine, which both deprotonates intermediates and scavenges HCl. Substrate scope studies reveal electron-withdrawing groups on the phenyl ring enhance cyclization efficiency, while steric hindrance at the ortho position reduces yields by 15–20% . Recent adaptations replace methylene chloride with ethyl acetate, reducing environmental impact without compromising yield .

Microwave-Assisted Synthesis

Microwave irradiation accelerates β-lactam formation by enhancing reaction kinetics and reducing side-product formation. A representative protocol involves irradiating a mixture of imine precursors (5 mmol), chloroacetyl chloride (7.5 mmol), and triethylamine (20 mmol) in dry dimethylformamide at 200 W for 2 minutes . This method achieves comparable yields (60–65%) to conventional heating but reduces reaction time from hours to minutes .

The rapid heating minimizes thermal degradation of sensitive intermediates, making this approach suitable for thermally labile substrates. However, scalability challenges persist due to limited penetration depth of microwaves in batch reactors. Emerging technologies, such as continuous-flow microwave systems, aim to address these limitations .

Comparative Analysis of Synthetic Methods

The stereochemistry of this compound is dictated by the reaction pathway. Nickel-catalyzed methods predominantly yield trans-isomers due to ligand-induced steric effects, whereas one-pot syntheses favor cis-configurations via kinetic control . Density functional theory (DFT) studies correlate transition-state geometry with product stereochemistry, revealing a 2.3 kcal/mol preference for trans-isomer formation in Ni-catalyzed systems .

Solvent polarity also modulates stereoselectivity. Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, enhancing cis:trans ratios from 1:1 to 3:1 . Conversely, nonpolar solvents like toluene favor trans-isomers by destabilizing ionic transition states .

Environmental and Industrial Considerations

Recent advances prioritize green chemistry principles. Solid acid catalysts, such as Amberlyst-15, have replaced mineral acids in analogous β-lactam syntheses, reducing aqueous waste by 90% . Continuous-flow reactors coupled with microwave irradiation further decrease energy consumption and solvent use . Life-cycle assessments suggest that integrating these technologies could reduce the carbon footprint of this compound production by 40% compared to batch processes .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 3-Methyl-3-phenylazetidin-2-one, and how can reaction yields be optimized?

- Methodological Answer : The synthesis of azetidin-2-one derivatives typically involves [2+2] cycloaddition or Staudinger reactions. For this compound, optimize reaction conditions by varying catalysts (e.g., Lewis acids), temperature (e.g., reflux in anhydrous solvents), and stoichiometry of imine precursors. Evidence from similar azetidinones shows yields improve with slow addition of ketene precursors and inert atmosphere conditions . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and characterization by HPLC (≥94% purity) are critical .

Q. Which spectroscopic techniques are essential for structural elucidation of this compound?

- Methodological Answer : Prioritize NMR (¹H/¹³C) to confirm regiochemistry and stereochemistry, especially for the azetidinone ring. IR spectroscopy identifies carbonyl stretches (~1750 cm⁻¹). For absolute configuration, use X-ray crystallography with SHELXL refinement . Crystallize the compound in non-polar solvents (e.g., hexane/chloroform) and employ ORTEP-3 for 3D visualization of bond angles and torsion .

Advanced Research Questions

Q. How can computational modeling (DFT) resolve contradictions between experimental and theoretical NMR chemical shifts?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model the compound’s geometry and simulate NMR shifts. Compare with experimental data in the same solvent (e.g., CDCl₃). If deviations persist, refine the conformational search using molecular dynamics (MD) simulations to account for dynamic effects .

Q. What experimental strategies address low reproducibility in biological activity assays of this compound derivatives?

- Methodological Answer : Standardize assay conditions (e.g., cell line selection, incubation time, and solvent controls). For anticancer activity, use dose-response curves (IC₅₀) across multiple cell lines (e.g., MCF-7, HeLa) and validate via apoptosis markers (e.g., caspase-3 activation). Cross-validate results with SAR studies by synthesizing analogs with modified substituents (e.g., fluorination at C3 or methoxy groups on the phenyl ring) .

Q. How to design a systematic review to contextualize this compound’s role in β-lactam research?

- Methodological Answer : Conduct a PRISMA-guided systematic review with keywords (e.g., "azetidin-2-one," "β-lactamase inhibition"). Filter studies by relevance to synthetic routes, biological targets (e.g., penicillin-binding proteins), and structural analogs. Use Covidence for screening and AMSTAR-2 for quality assessment. Highlight gaps, such as limited in vivo toxicity data, and propose high-resolution crystallography studies to explore enzyme interactions .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting crystallographic data (e.g., bond-length outliers) in this compound structures?

- Methodological Answer : Outliers may arise from thermal motion or disorder. Re-process raw diffraction data using SHELXD for phase solution and SHELXL for refinement with anisotropic displacement parameters. Apply TWINABS for twinned crystals. Compare with Cambridge Structural Database (CSD) entries for similar azetidinones to identify trends in bond lengths/angles .

Methodological Tools and Workflows

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.